Enhanced Lipophilicity and Calculated ADME Advantage Over 3,4-Difluoro Analog
The 3-trifluoromethylbenzoyl substituent of the target compound (CAS 2034467-08-6) introduces greater lipophilicity compared to the 3,4-difluorobenzoyl analog (CAS 2034536-79-1), as reflected by a calculated XLogP3 of approximately 1.6 versus 1.1 for the difluoro comparator [1]. This increase in logP is consistent with the class-level observation that trifluoromethyl groups enhance membrane permeability and metabolic stability relative to difluoro substitution, a property that is critical for cell-based PI3K pathway inhibition assays [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~1.6 |
| Comparator Or Baseline | 4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034536-79-1): XLogP3 = 1.1 [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.5 |
| Conditions | Computed via PubChem XLogP3 algorithm (in silico) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, which is essential for intracellular target engagement in PI3K inhibition assays—a key differentiator when selecting compounds for cell-based screening campaigns.
- [1] Kuujia. 4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034536-79-1): Computed Properties. View Source
- [2] Kuujia. 4-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-29-6): Trifluoromethyl Group ADME Annotation. View Source
